Compound Description: This compound acts as a dual antagonist for serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R). This antagonistic activity makes it a potential therapeutic agent for dementia and associated behavioral and psychological symptoms. []
Relevance: This compound shares structural similarities with 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. Both compounds contain a benzenesulfonamide moiety, a key pharmacophore for interacting with monoaminergic receptors in the central nervous system. Furthermore, both possess a heterocyclic ring linked to the sulfonamide group through a propyl chain, although the specific heterocycle differs (isoxazole vs. fluorobenzisoxazole). These shared structural features suggest potential overlap in their pharmacological profiles and highlight the importance of the benzenesulfonamide moiety and the propyl linker in influencing activity at serotonin receptors. []
Compound Description: Similar to the previous compound, this molecule also exhibits antagonistic activity against 5-HT6R and 5-HT7R, marking its potential for treating dementia and related conditions. []
Relevance: This compound, although structurally distinct from 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide at first glance, shares the common feature of a sulfonamide group connected to a heterocyclic system. Both compounds possess an aryl sulfonamide moiety, with this compound incorporating a benzo[b]thiophene ring system compared to the simple benzene ring in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. The presence of a piperidine ring linked by a butyl chain in this compound, contrasting the propyl-linked isoxazole in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, suggests that variations in linker length and heterocycle choice can be explored while retaining the core aryl sulfonamide motif for potential biological activity. []
Compound Description: This compound is another potent antagonist of both 5-HT6R and 5-HT7R, suggesting its potential use in treating dementia-related disorders. []
Relevance: This compound exhibits structural similarities to 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, primarily due to the presence of a sulfonamide group. While the specific heterocyclic systems differ (fluorobenzo[b]thiophene vs. isoxazole), the shared sulfonamide functionality suggests a potential for similar binding interactions with target proteins. Understanding the influence of different heterocyclic substituents on the sulfonamide group could offer insights into structure-activity relationships and optimize compounds for specific receptor targets. []
Compound Description: This compound exhibits dual antagonistic activity against 5-HT6R and 5-HT7R, suggesting its potential therapeutic application in dementia and related disorders. []
Relevance: This compound shares a significant structural resemblance with 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. Both compounds possess a halogenated benzenesulfonamide moiety (chloro-fluoro substitution in this compound vs. fluoro substitution in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide). Additionally, both compounds feature a heterocyclic ring (fluorobenzisoxazole vs. isoxazole) attached to the sulfonamide nitrogen via a propyl linker. This structural similarity suggests a potential for similar binding interactions and highlights the importance of the halogenated benzenesulfonamide core and the propyl linker in influencing activity at serotonin receptors. []
Compound Description: This compound is an orally active gamma-secretase inhibitor. It showed efficacy in reducing brain and plasma amyloid-beta (Abeta) levels in mice, suggesting potential therapeutic application in Alzheimer's disease. []
Relevance: Though structurally more complex, BMS-289948 shares a core structural element with 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide - the presence of a benzenesulfonamide moiety. This shared motif suggests a possible commonality in their binding mechanisms with target proteins, even though their overall pharmacological targets and activities may differ. The structural differences, particularly the presence of a chiral center and an imidazole ring in BMS-289948, highlight the potential for fine-tuning pharmacological activity by modifying substituents and introducing stereochemical complexity around the benzenesulfonamide core. []
Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor, demonstrating efficacy in reducing amyloid-beta (Abeta) levels in both mice and guinea pigs. This activity marks its potential for treating Alzheimer's disease. []
Relevance: While BMS-299897 differs significantly in overall structure from 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, both compounds share the presence of a sulfonamide group. This commonality, although embedded within distinct molecular frameworks, underscores the importance of the sulfonamide functional group in mediating interactions with biological targets. Comparing the structural features and activities of these compounds could provide valuable insights into how modifications around the sulfonamide moiety can dramatically alter the pharmacological profile and target specificity. []
Compound Description: This sulfonamide derivative acts as a selective antagonist for the NR1/NR2A subtype of N-methyl-D-aspartate receptors (NMDARs) and shows no significant activity at NR2B-containing receptors. [, ]
Relevance: Compound 1 exhibits structural similarities to 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, sharing a halogenated benzenesulfonamide core. While 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has a fluoro substituent, Compound 1 bears both chlorine and fluorine substituents on the benzene ring. Furthermore, both compounds feature a linker extending from the sulfonamide nitrogen, although the linkers differ in length and composition. Compound 1 possesses a methylene linker connected to a phenylcarbonylhydrazinocarbonyl group, while 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide employs a propyl linker attached to an isoxazole ring. These shared and distinct structural features highlight the potential for modifying the linker and its substituents to achieve selectivity for specific NMDAR subtypes. [, ]
Compound Description: This thiodiazole derivative acts as a selective antagonist for the NR1/NR2A subtype of NMDARs, displaying micromolar potency. It shows no activity at NR2B-containing receptors at concentrations up to 50 μM. [, ]
Relevance: Although structurally distinct from 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, Compound 13 shares the common characteristic of a heterocyclic ring system. Compound 13 incorporates a thiadiazole ring, while 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide features an isoxazole ring. Both compounds also possess an alkyl chain linker, with Compound 13 having a cyclohexylmethyl group compared to the propyl chain in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. The shared feature of a heterocyclic ring system, despite differences in their specific nature and substitution patterns, suggests that these structural elements might be important for interacting with the NR1/NR2A receptor. [, ]
Compound Description: This compound exhibits a combined action on multiple prostaglandin receptors, resulting in an overall anti-inflammatory effect. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.